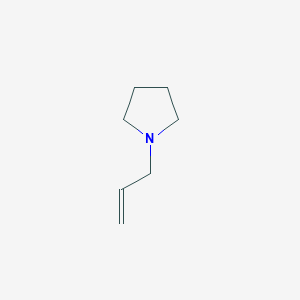

1-Allylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBVIYJNUQVTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339755 | |

| Record name | Pyrrolidine, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24420-11-9 | |

| Record name | Pyrrolidine, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Solubility of N-Allylpyrrolidine in Organic Solvents: A Technical Guide for Researchers

Introduction to N-Allylpyrrolidine

N-Allylpyrrolidine is a substituted pyrrolidine with an allyl group attached to the nitrogen atom. This tertiary amine is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. The pyrrolidine ring is a common scaffold in many biologically active compounds, and the presence of the versatile allyl group allows for a wide range of chemical transformations. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides an in-depth analysis of the theoretical and practical aspects of N-Allylpyrrolidine's solubility, offering a predictive framework and experimental protocols for its determination.

Physicochemical Properties of N-Allylpyrrolidine

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. N-Allylpyrrolidine is a tertiary amine with a five-membered heterocyclic ring. The key physicochemical properties that influence its solubility are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | PubChem[1] |

| Molecular Weight | 111.18 g/mol | PubChem[1] |

| Boiling Point | Not explicitly reported, but the related compound pyrrolidine has a boiling point of 87-88 °C. | N/A |

| Density | Not explicitly reported, but the related compound pyrrolidine has a density of 0.852 g/cm³. | N/A |

| XLogP3-AA | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 (the nitrogen atom) | PubChem[1] |

The XLogP3-AA value of 1.4 suggests a moderate degree of lipophilicity. The absence of a hydrogen bond donor and the presence of a single hydrogen bond acceptor site on the nitrogen atom are critical determinants of its interaction with various solvents.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between the solute (N-Allylpyrrolidine) and the solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

N-Allylpyrrolidine's structure dictates the types of intermolecular forces it can participate in:

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. The alkyl chain of the allyl group and the hydrocarbon backbone of the pyrrolidine ring contribute to these nonpolar interactions.

-

Dipole-Dipole Interactions: The polar C-N bonds within the pyrrolidine ring and the lone pair of electrons on the nitrogen atom create a molecular dipole moment. This allows N-Allylpyrrolidine to interact with other polar molecules.

-

Hydrogen Bonding: As a tertiary amine, N-Allylpyrrolidine lacks a hydrogen atom directly bonded to the nitrogen. Therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing it to interact with protic solvents (solvents that can donate a hydrogen bond).

The interplay of these forces with the properties of the solvent will ultimately determine the extent of solubility.

Predicted Solubility Profile of N-Allylpyrrolidine in Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (ε) | Hydrogen Bonding | Predicted Solubility | Justification |

| Hexane | 0.1 | 1.89 | Non-polar, Aprotic | Sparingly Soluble to Insoluble | N-Allylpyrrolidine possesses a significant dipole moment due to the tertiary amine. The nonpolar nature of hexane, which only exhibits weak van der Waals forces, cannot effectively solvate the polar portion of the solute. |

| Toluene | 2.4 | 2.38 | Non-polar, Aprotic | Soluble | Toluene is a non-polar aromatic solvent, but its pi-system can induce dipole interactions. This, combined with van der Waals forces, allows for favorable interactions with the nonpolar parts of N-Allylpyrrolidine. |

| Diethyl Ether | 2.8 | 4.34 | Polar Aprotic | Soluble to Miscible | Diethyl ether is a polar aprotic solvent with a significant dipole moment. It can engage in dipole-dipole interactions with N-Allylpyrrolidine. The structurally similar allylamine is miscible in diethyl ether. |

| Dichloromethane (DCM) | 3.1 | 8.93 | Polar Aprotic | Miscible | Dichloromethane is a polar aprotic solvent with a strong dipole moment. It is an excellent solvent for many amines due to strong dipole-dipole interactions. |

| Chloroform | 4.1 | 4.81 | Polar Aprotic (weakly acidic proton) | Miscible | Chloroform is a polar aprotic solvent. Although it cannot donate a strong hydrogen bond, its slightly acidic proton can interact with the lone pair on the nitrogen of N-Allylpyrrolidine. Allylamine is miscible in chloroform. |

| Acetone | 5.1 | 20.7 | Polar Aprotic | Miscible | Acetone is a highly polar aprotic solvent with a large dipole moment. It can act as a hydrogen bond acceptor, but more importantly, its strong dipole will readily solvate the polar N-Allylpyrrolidine. |

| Ethanol | 5.2 | 24.5 | Polar Protic | Miscible | Ethanol is a polar protic solvent capable of hydrogen bonding. It can act as a hydrogen bond donor to the nitrogen atom of N-Allylpyrrolidine, leading to strong solute-solvent interactions. Allylamine is miscible in alcohol. |

| Methanol | 5.1 | 32.7 | Polar Protic | Miscible | Similar to ethanol, methanol is a polar protic solvent that can form strong hydrogen bonds with the nitrogen atom of N-Allylpyrrolidine, resulting in high solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the solubility of N-Allylpyrrolidine in an organic solvent using the isothermal shake-flask method.

Materials:

-

N-Allylpyrrolidine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatted shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of N-Allylpyrrolidine to a pre-weighed vial. b. Record the exact weight of the added solute. c. Add a known volume or weight of the selected organic solvent to the vial. d. Securely cap the vial.

-

Equilibration: a. Place the vial in a thermostatted shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved N-Allylpyrrolidine should be visible, confirming saturation.

-

Sample Preparation: a. After equilibration, remove the vial from the shaker and allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification: a. Prepare a series of standard solutions of N-Allylpyrrolidine of known concentrations in the same solvent. b. Analyze both the standard solutions and the filtered saturated solution using a validated analytical method (e.g., GC-FID or HPLC-UV). c. Construct a calibration curve from the analysis of the standard solutions. d. Determine the concentration of N-Allylpyrrolidine in the saturated solution by interpolating its analytical response on the calibration curve.

-

Data Reporting: a. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of N-Allylpyrrolidine solubility.

Sources

A Comparative Analysis of the Basicity of 1-Allylpyrrolidine and Pyrrolidine: A Technical Guide for Drug Development Professionals

Abstract

The acid-dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For nitrogen-containing heterocycles, such as pyrrolidine and its derivatives, the pKa of the conjugate acid dictates the degree of ionization at physiological pH, which in turn affects solubility, membrane permeability, and target binding. This technical guide provides an in-depth comparison of the basicity of the foundational scaffold, pyrrolidine, and its N-substituted analogue, 1-allylpyrrolidine. We will explore the underlying electronic effects responsible for the observed differences in their pKa values and present a standardized protocol for the experimental determination of these constants. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and optimization of pyrrolidine-containing therapeutic agents.

Introduction: The Critical Role of pKa in Drug Discovery

The journey of a drug molecule from administration to its biological target is a complex process governed by its physicochemical properties. Among these, the acid-dissociation constant, or pKa, stands out as a key determinant of a drug's behavior in the body.[1][2] The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[3] This equilibrium is fundamental to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

Specifically, the ionization state affects:

-

Solubility: Ionized forms are generally more water-soluble, which is crucial for formulation and dissolution.[4]

-

Permeability: Non-ionized, more lipophilic forms are better able to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[3][4]

-

Target Binding: The charge of a molecule can be critical for forming ionic bonds or other key interactions within a protein's binding pocket.[1]

Amines, ubiquitous functional groups in pharmaceuticals, act as weak bases.[1] Their basicity is quantified by the pKa of their conjugate acid (the protonated form, R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates a greater affinity for a proton.[5] Understanding how structural modifications, such as the addition of an allyl group to a pyrrolidine ring, modulate this pKa is essential for rational drug design.[1]

Comparative Basicity: Pyrrolidine vs. 1-Allylpyrrolidine

Pyrrolidine is a saturated five-membered heterocyclic amine that serves as a core scaffold in numerous FDA-approved drugs.[6] Its basicity is a foundational benchmark. When an allyl group (CH₂=CH-CH₂-) is substituted onto the nitrogen atom, it introduces specific electronic effects that alter the nitrogen's proton affinity.

| Property | Pyrrolidine | 1-Allylpyrrolidine |

| Structure |  |  |

| Molecular Formula | C₄H₉N | C₇H₁₃N |

| Molecular Weight | 71.12 g/mol [7] | 111.19 g/mol |

| pKa (Conjugate Acid) | 11.31[6][7] | ~10.0 - 10.5 (Estimated) |

Mechanistic Analysis: The Inductive Effect of the Allyl Group

The primary factor governing the difference in basicity between pyrrolidine and 1-allylpyrrolidine is the inductive effect .

-

Pyrrolidine's Basicity: The nitrogen atom in pyrrolidine is sp³ hybridized, with its lone pair of electrons residing in an sp³ orbital, making them readily available for protonation.[10]

-

1-Allylpyrrolidine's Enhanced Basicity (Relative to Ammonia): The allyl group, like other alkyl groups, is electron-donating through the sigma bond network. This is known as a positive inductive effect (+I).[9][11][12] This effect pushes electron density towards the nitrogen atom, increasing the electron density of the lone pair.[13] A more electron-rich lone pair is more attractive to a proton, thus making the amine a stronger base.[9]

The process can be visualized as the alkyl group helping to stabilize the positive charge that forms on the nitrogen atom upon protonation. The more stable the resulting conjugate acid (the pyrrolidinium ion), the stronger the original base.

Caption: The electron-donating inductive effect of the allyl group stabilizes the conjugate acid, thereby influencing basicity.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate theoretical predictions, potentiometric titration remains a gold-standard method due to its accuracy and simplicity.[14][15][16] It involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

Objective: To determine the pKa of an amine (e.g., 1-allylpyrrolidine) in an aqueous solution.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

1-Allylpyrrolidine (or other amine sample)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

Methodology:

-

Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water (e.g., 50 mL) in the beaker. The concentration should be sufficient to yield a clear titration curve.[15]

-

System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

-

Initial Measurement: Record the initial pH of the amine solution before adding any acid.

-

Data Acquisition: Add the HCl titrant in small, precise increments (e.g., 0.2 mL or 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[14][15] Continue this process well past the equivalence point (the point of rapid pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found visually or by calculating the first derivative of the curve.

-

The half-equivalence point is the volume of titrant that is half of the equivalence point volume (V_eq / 2).

-

The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point.[15]

-

Caption: Experimental workflow for pKa determination using potentiometric titration.

Implications for Drug Development

The modest difference in pKa between pyrrolidine and 1-allylpyrrolidine can have significant consequences for a drug candidate's profile. A shift in pKa from 11.3 to ~10.2 means that at physiological pH (7.4), the N-allyl derivative will have a slightly larger proportion in its non-ionized, more lipophilic form compared to the parent pyrrolidine.

This change could:

-

Enhance Membrane Permeability: A greater fraction of the non-ionized form may improve absorption from the gastrointestinal tract or facilitate entry across the blood-brain barrier.[2][4]

-

Alter Target Affinity: If a key binding interaction involves a salt bridge with an acidic residue (e.g., aspartate or glutamate), the strength of this interaction could be modulated by the amine's basicity.

-

Impact Formulation: The choice of salt form for the final drug product is directly dependent on the pKa, influencing stability and solubility.[4]

Conclusion

The substitution of an allyl group onto the nitrogen of a pyrrolidine ring increases the amine's basicity relative to ammonia due to the electron-donating inductive effect of the alkyl chain. When compared to the parent pyrrolidine, subtle steric and solvation effects may lead to a slight decrease in pKa, but the compound remains a strong base. This seemingly minor structural modification can significantly alter the ionization state of a molecule at physiological pH, impacting its entire ADME profile. Therefore, the precise determination and understanding of pKa values, as outlined in this guide, are indispensable activities in the modern drug discovery and development pipeline, enabling the rational design of safer and more effective medicines.[17]

References

- What is pKa and how is it used in drug development?. (2023, December 13). Google Cloud.

-

Pyrrolidine. Drugfuture.com. Available from: [Link]

-

Pyrrolidine | C4H9N | CID 31268. (n.d.). PubChem, National Institutes of Health. Available from: [Link]

- What does pKa mean and why can it influence drug absorption and excretion?. (2018, May 1). AWS.

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Available from: [Link]

-

Pyrrolidine. (n.d.). Grokipedia. Available from: [Link]

-

Al-Ghafri, S. Z., Jima, K. A., & Mejeoumov, G. G. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC, National Institutes of Health. Available from: [Link]

-

Basicity of Amines. (2025, February 24). Chemistry LibreTexts. Available from: [Link]

-

How do amines act as bases. (2024, July 3). Rawsource. Available from: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022, January 6). Scholaris. Available from: [Link]

-

Which is a stronger base, pyrrolidine or piperidine?. (2017, November 26). Quora. Available from: [Link]

-

Basicity of Amines. (2021, December 18). Chemistry Steps. Available from: [Link]

-

Field Effect and it's effect on basicity on amines. (2014, June 4). Chemistry Stack Exchange. Available from: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. quora.com [quora.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(allyl)pyrrolidine-2-methylamine CAS#: 26116-13-2 [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 11. rawsource.com [rawsource.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. uregina.scholaris.ca [uregina.scholaris.ca]

- 17. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

Methodological & Application

Synthesis of 1-Allylpyrrolidine from pyrrolidine and allyl bromide

Application Note & Protocol: Synthesis of 1-Allylpyrrolidine

Abstract

This document provides a comprehensive guide for the synthesis of 1-allylpyrrolidine, a valuable intermediate in the development of various pharmaceutical agents and research chemicals. The protocol details the N-alkylation of pyrrolidine with allyl bromide, a robust and efficient transformation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data. The content is structured to provide not only a step-by-step method but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical process.

Introduction and Significance

The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] N-functionalization of this ring system allows for the introduction of diverse chemical moieties that can modulate biological activity. The allyl group, in particular, serves as a versatile chemical handle for further transformations, such as metathesis, hydroboration-oxidation, or click chemistry. The target molecule, 1-allylpyrrolidine, is therefore a key building block for creating complex molecular architectures.[3]

The synthesis described herein is a classic example of a nucleophilic substitution reaction (SN2), where the secondary amine (pyrrolidine) acts as a nucleophile, displacing the bromide from the electrophilic allyl bromide. This application note presents a field-proven protocol utilizing potassium carbonate as a base in acetonitrile, a method noted for its good yield and straightforward execution.[4]

Reaction Mechanism and Scientific Rationale

The formation of 1-allylpyrrolidine from pyrrolidine and allyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Key Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic methylene carbon of allyl bromide. This carbon is electron-deficient due to the inductive effect of the adjacent bromine atom.

-

Transition State: A five-coordinate transition state is formed where the N-C bond is partially formed and the C-Br bond is partially broken.

-

Displacement: The bromide ion is expelled as a leaving group, resulting in the formation of the 1-allylpyrrolidinium bromide salt.

-

Deprotonation: An external base, in this case, potassium carbonate (K₂CO₃), deprotonates the nitrogen atom of the pyrrolidinium salt. This step is crucial as it neutralizes the product and regenerates the free amine, preventing the reaction from stalling and driving it to completion.

Choice of Reagents and Conditions:

-

Solvent (Acetonitrile): Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this SN2 reaction. Its polarity stabilizes the charged transition state, accelerating the reaction rate. Being aprotic, it does not form a strong solvation shell around the nucleophile (pyrrolidine), leaving its lone pair readily available for attack.

-

Base (Potassium Carbonate): Potassium carbonate is a mild, inexpensive, and non-nucleophilic inorganic base. Its primary role is to neutralize the hydrobromic acid (HBr) generated in situ, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic.[4] It is easily removed by filtration during the work-up.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-allylpyrrolidine.

Materials and Reagent Data

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Properties |

| Pyrrolidine | C₄H₉N | 71.12 | 7.11 g (8.3 mL) | 0.10 | 1.0 | d=0.852 g/mL; bp=87-88°C; Flammable, Corrosive |

| Allyl Bromide | C₃H₅Br | 120.98 | 12.1 g (8.7 mL) | 0.10 | 1.0 | d=1.398 g/mL; bp=70-71°C; Highly Flammable, Toxic[5] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.7 g | 0.15 | 1.5 | Anhydrous, fine powder |

| Acetonitrile | CH₃CN | 41.05 | 200 mL | - | - | Anhydrous; bp=82°C |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | - | Anhydrous |

| Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | Anhydrous |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-allylpyrrolidine.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried.

-

Place the apparatus under an inert atmosphere of nitrogen or argon.

-

To the flask, add potassium carbonate (20.7 g, 0.15 mol), anhydrous acetonitrile (150 mL), and pyrrolidine (7.11 g, 0.10 mol).

-

-

Addition of Allyl Bromide:

-

In the dropping funnel, prepare a solution of allyl bromide (12.1 g, 0.10 mol) in anhydrous acetonitrile (50 mL).

-

Begin stirring the flask contents and gently heat the mixture to reflux (approximately 82°C) using a heating mantle.

-

Once refluxing, add the allyl bromide solution dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction may be observed. Maintain a steady reflux rate.

-

-

Reaction and Monitoring:

-

After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes and staining with potassium permanganate. The disappearance of the pyrrolidine starting material indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of diethyl ether (~50 mL).

-

Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetonitrile and diethyl ether.

-

To the resulting residue, add 100 mL of diethyl ether and 100 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Shake the funnel and allow the layers to separate. Drain the aqueous layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

The crude 1-allylpyrrolidine is then purified by vacuum distillation to yield a colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (literature bp: ~135-137 °C at atmospheric pressure).

-

Safety and Handling

This procedure must be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

-

Pyrrolidine: Highly flammable liquid and vapor.[6] Causes severe skin burns and eye damage.[6][7] Harmful if swallowed or inhaled.[6][7] Keep away from heat, sparks, and open flames.[7]

-

Allyl Bromide: Extremely flammable liquid and vapor.[5] Toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[5] It is a lachrymator (causes tearing). Handle with extreme care and avoid inhalation of vapors.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Product Characterization

The identity and purity of the synthesized 1-allylpyrrolidine should be confirmed using standard analytical techniques.[8]

-

¹H NMR (Nuclear Magnetic Resonance):

-

Expected chemical shifts (δ, ppm) in CDCl₃:

-

~5.8-6.0 (m, 1H, -CH=CH₂)

-

~5.1-5.2 (m, 2H, -CH=CH₂ )

-

~3.0 (d, 2H, N-CH₂ -CH=CH₂)

-

~2.5 (t, 4H, pyrrolidine protons α to N)

-

~1.7 (m, 4H, pyrrolidine protons β to N)

-

-

-

¹³C NMR (Nuclear Magnetic Resonance):

-

Expected chemical shifts (δ, ppm) in CDCl₃:

-

~135.0 (-C H=CH₂)

-

~117.0 (-CH=C H₂)

-

~58.0 (N-C H₂-allyl)

-

~54.0 (pyrrolidine carbons α to N)

-

~23.0 (pyrrolidine carbons β to N)

-

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Expected characteristic peaks (cm⁻¹):

-

~3075 (C-H stretch, sp² C-H of alkene)

-

~2960, 2800 (C-H stretch, sp³ C-H)

-

~1640 (C=C stretch, alkene)

-

~1130 (C-N stretch)

-

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ for C₇H₁₃N: m/z = 112.11

-

References

- BenchChem. (2025).

- MilliporeSigma. (2025).

- Movassaghi, M., et al. (2010).

- Sisco Scientific.

- Fisher Scientific. (2023).

- Tohyama, K., et al.

- Coldham, I. Alkylations of N-allyl-2-lithiopyrrolidines. Imperial College London.

- Sdfine.

- DC Fine Chemicals. (2024).

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Allylic Lithiation of 1-Allylpyrrolidine with sec-Butyllithium for the Synthesis of Functionalized Amine Scaffolds

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This document provides a comprehensive technical guide for the deprotonation of 1-allylpyrrolidine using sec-butyllithium (sec-BuLi), a powerful method for generating a versatile nucleophilic intermediate. The resulting allylic organolithium species is a key building block in organic synthesis, enabling the introduction of a wide range of electrophiles to construct complex molecular architectures relevant to pharmaceutical and materials science. This note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, outlines critical safety procedures for handling pyrophoric reagents, and offers insights into process control and validation.

Scientific Principles and Mechanistic Overview

The lithiation of 1-allylpyrrolidine is a classic example of an acid-base reaction where a strong, non-nucleophilic base is used to abstract a proton. The C-Li bond in organolithium reagents is highly polarized, making the carbon atom exceptionally basic and nucleophilic.[1][2]

1.1. The Role of Allylic C-H Acidity

Protons on a carbon adjacent to a double bond (allylic protons) are significantly more acidic than typical alkane protons. This increased acidity stems from the resonance stabilization of the resulting carbanion. Upon deprotonation of 1-allylpyrrolidine, the negative charge on the terminal carbon is delocalized across the allyl system, stabilizing the conjugate base.

1.2. The Choice of sec-Butyllithium: A Matter of Basicity and Sterics

sec-Butyllithium is a stronger base and more sterically hindered than its commonly used counterpart, n-butyllithium (n-BuLi).[3] This enhanced basicity makes it particularly effective for deprotonating weaker carbon acids where n-BuLi might be sluggish or inefficient.[3] The steric bulk of the sec-butyl group can also influence the regioselectivity of the deprotonation, favoring the sterically more accessible terminal proton of the allyl group.

1.3. Reaction Mechanism

The reaction proceeds via the abstraction of a proton from the terminal methylidene group of 1-allylpyrrolidine by sec-butyllithium. This generates the resonance-stabilized lithium salt of 1-allylpyrrolidine and butane as a byproduct. The resulting organolithium species exists as an equilibrium of resonance structures, although it typically reacts with electrophiles at the terminal carbon.

Caption: Figure 1: Mechanism of Allylic Deprotonation

Critical Safety and Handling Protocols

Organolithium reagents like sec-butyllithium are highly reactive, pyrophoric (ignite spontaneously on contact with air), and react violently with water.[4][5][6] Strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glove box or Schlenk line techniques.[7][8]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and a face shield are required.[8] Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[7]

-

Solvent Choice and Purity: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used. These solvents must be thoroughly dried (e.g., by distillation from sodium/benzophenone) as trace water will consume the reagent. Be aware that sec-BuLi can attack ethereal solvents, especially at temperatures above -20°C.[3][9]

-

Quenching: Never add water or protic solvents directly to the neat reagent or a concentrated reaction mixture. To quench the reaction, slowly add it to a cooled, stirred solution of a proton source (e.g., saturated aqueous ammonium chloride). For destroying excess sec-BuLi, a dilute solution of isopropanol in an inert hydrocarbon solvent is a preferred method.

Experimental Application and Protocol

This protocol describes a general procedure for the lithiation of 1-allylpyrrolidine and subsequent quenching with an electrophile.

3.1. Workflow Overview

Caption: Experimental workflow for the lithiation and functionalization.

3.2. Reagents and Equipment

| Reagent/Equipment | Specification |

| 1-Allylpyrrolidine | Anhydrous, >98% purity |

| sec-Butyllithium | 1.4 M solution in cyclohexane |

| Tetrahydrofuran (THF) | Anhydrous, freshly distilled from Na/benzophenone |

| Electrophile | Anhydrous (e.g., iodomethane, benzaldehyde) |

| Saturated NH₄Cl solution | Aqueous |

| Schlenk Flasks | Oven-dried and cooled under inert gas |

| Syringes and Needles | Oven-dried and cooled under inert gas |

| Low-Temperature Bath | Dry ice/acetone or cryocooler |

| Magnetic Stirrer & Stir Bars | - |

3.3. Step-by-Step Methodology

-

Preparation: Assemble an oven-dried, two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Purge the system with inert gas for 15-20 minutes.

-

Reagent Loading: In the reaction flask, dissolve 1-allylpyrrolidine (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and solvent degradation.[9]

-

Lithiation: Slowly add sec-butyllithium (1.1 eq., 1.4 M in cyclohexane) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to yellow or orange-red may be observed.

-

Anion Formation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Electrophilic Quench: Slowly add the desired electrophile (1.2 eq.), either neat or dissolved in a small amount of anhydrous THF, to the lithiated species at -78 °C.

-

Reaction Completion: Allow the mixture to stir at -78 °C for another 1-3 hours, then let it slowly warm to room temperature overnight.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing an equal volume of cold, saturated aqueous NH₄Cl solution with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Trustworthiness: In-Process Controls and Validation

A successful lithiation is paramount for achieving high yields of the desired product. The following checks serve as a self-validating system for the protocol:

-

Temperature Control: Maintaining a temperature of -78 °C is the most critical parameter. An exotherm during sec-BuLi addition indicates a reaction is occurring, but a runaway exotherm can lead to solvent decomposition and side products.[10]

-

Visual Cues: The formation of the lithiated species is often accompanied by the appearance of a distinct color (typically yellow to orange). The disappearance of this color upon addition of the electrophile can indicate consumption of the organolithium intermediate.

-

Confirmatory Quench Test: For process validation, a small aliquot of the lithiated solution can be withdrawn via a cannula and quenched with deuterium oxide (D₂O). Analysis of this sample by ¹H NMR should show a reduction in the integration of the terminal vinylic protons, while ²H NMR or mass spectrometry will confirm deuterium incorporation, thus verifying the formation of the organolithium species.

Summary of Quantitative Data

The following table provides a representative example of reagent quantities for a 10 mmol scale reaction.

| Parameter | Value | Notes |

| 1-Allylpyrrolidine (MW: 111.19) | 1.11 g (10.0 mmol) | 1.0 equivalent |

| Anhydrous THF | 20 mL | Results in a 0.5 M solution |

| sec-Butyllithium | 7.9 mL (11.0 mmol, 1.4 M solution) | 1.1 equivalents |

| Reaction Temperature | -78 °C | Critical for stability and selectivity |

| Lithiation Time | 1.5 hours | Ensure complete deprotonation |

| Electrophile (e.g., CH₃I) | 1.70 g (12.0 mmol) | 1.2 equivalents |

| Typical Yield | 70-85% | Yield is dependent on the electrophile used |

References

-

Vertex AI Search Result

- Gawley, R. E., & Campagna, S. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Ch.imperial.

- Siegel, D., & Myers, A. (n.d.). Organolithium Reagents. Chem 115.

- Wikipedia. (n.d.). Organolithium reagent.

- University of Georgia. (n.d.). sec-Butyllithium Safety Information.

- ECHEMI. (n.d.). sec-Butyllithium SDS.

- (2025, October 10). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate.

- Organic Syntheses Procedure. (n.d.). Deprotonation and subsequent reaction details.

- Myers, A. (n.d.). Organolithium Reagents. Scribd.

- ChemicalBook. (2025, September 6). SEC-BUTYLLITHIUM - Safety Data Sheet.

- O'Brien, P., et al. (n.d.). α-Lithiation-rearrangement of N-toluenesulfonyl aziridines with sec-butyllithium and (-)-sparteine. ResearchGate.

- Fisher Scientific. (2010, April 15). SAFETY DATA SHEET: sec-Butyllithium.

- Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium.

- McGrath, M. J., Bilke, J. L., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications, 2607-2609.

- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.

- ResearchGate. (n.d.). Proposed mechanism for the formation of the initiating complex with sec-butyllithium, potassium tert-pentoxide, and triisobutylaluminum.

- chemeurope.com. (n.d.). Sec-Butyllithium.

- Google Patents. (n.d.). US2952688A - Synthesis of pyrrolidine.

- Stanetty, P., Koller, H., & Mihovilovic, M. (n.d.). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry.

- Dziedziuk, K., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules.

- (2025, August 6). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. ResearchGate.

- Nguyen, T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Molecules.

- Dmitrienko, A., et al. (2025, February 1). The Diverse Reactivity of an Al(I) Carbenoid Towards Phosphorus‐Based Ylides. Chemistry - A European Journal.

- Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis.

- MDPI. (2022, June 19). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules.

- Google Patents. (n.d.). US20030187164A1 - Solutions of lithium pyrrolidine in tetrahydrofuran (thf)/hydrocarbons.

- (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate.

- PubChem. (n.d.). Pyrrolidine, 1-(2-propenyl)-.

Sources

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sec-Butyllithium [chemeurope.com]

- 4. echemi.com [echemi.com]

- 5. SEC-BUTYLLITHIUM - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. research.uga.edu [research.uga.edu]

- 8. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 9. ospt.osi.lv [ospt.osi.lv]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Intramolecular [3+2] Cycloaddition of Allyl-Tethered Azomethine Ylides: A Powerful Strategy for the Synthesis of Fused Pyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reframing the Role of the Allyl Group in Azomethine Ylide Cycloadditions

The [3+2] cycloaddition of azomethine ylides stands as a cornerstone in the synthesis of the pyrrolidine ring, a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1][2] While the direct generation of an azomethine ylide from 1-allylpyrrolidine is not a commonly employed synthetic strategy, the strategic placement of an allyl group on an azomethine ylide precursor opens the door to powerful intramolecular [3+2] cycloaddition reactions. This approach provides a highly diastereoselective route to complex, fused polycyclic amine structures containing the pyrrolidine core.[3]

This application note will delve into the mechanistic underpinnings, experimental protocols, and applications of intramolecular [3+2] cycloadditions involving allyl-tethered azomethine ylides. We will explore how these reactions are initiated and controlled, offering a robust methodology for the construction of intricate molecular architectures relevant to drug discovery and natural product synthesis.

Mechanistic Insights: The In Situ Generation and Cyclization Cascade

The overall transformation hinges on the in situ generation of an azomethine ylide that has an appropriately positioned allyl group to act as an intramolecular dipolarophile. The reaction cascade can be conceptually broken down into two key stages: the formation of the azomethine ylide and the subsequent intramolecular cycloaddition.

Generation of the Azomethine Ylide Intermediate

Azomethine ylides are transient 1,3-dipoles that are typically generated in the presence of the dipolarophile.[4] A prevalent method for generating non-stabilized azomethine ylides for intramolecular reactions involves the condensation of an α-amino acid with an aldehyde that contains a tethered allyl group.[3] The thermal decarboxylation of the initially formed iminium ion leads to the desired azomethine ylide.

Alternatively, the condensation of a cyclic secondary amine, such as tetrahydroisoquinoline, with an aldehyde bearing a pendent dipolarophile can also generate the requisite azomethine ylide intermediate under acidic catalysis.[3]

The Intramolecular [3+2] Cycloaddition

Once formed, the azomethine ylide undergoes a concerted, pericyclic [3+2] cycloaddition with the tethered allyl group. This intramolecular reaction is often highly diastereoselective, leading to the formation of a fused bicyclic system containing a pyrrolidine ring. The stereochemical outcome is governed by the transition state geometry of the cycloaddition. The reaction typically proceeds through an endo transition state, which dictates the relative stereochemistry of the newly formed stereocenters. The use of chiral amino acids as precursors can also impart enantioselectivity to the final product.

Applications in Complex Molecule Synthesis

The intramolecular [3+2] cycloaddition of allyl-tethered azomethine ylides is a powerful tool for the rapid construction of complex nitrogen-containing heterocycles. This methodology has been successfully applied to the synthesis of pyrrolizidine and indolizidine alkaloids, which are classes of natural products with a wide range of biological activities.[5] The ability to generate multiple stereocenters in a single, highly controlled step makes this reaction particularly attractive for the efficient synthesis of these and other complex target molecules.

Experimental Protocols

The following is a generalized protocol for the intramolecular [3+2] cycloaddition of an azomethine ylide generated from an α-amino acid and an allyl-tethered aldehyde. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials

-

α-Amino acid (e.g., proline, sarcosine) (1.0 equiv)

-

Aldehyde with a tethered allyl group (1.0 - 1.2 equiv)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk tube, round-bottom flask with condenser)

-

Heating source (e.g., oil bath)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

General Procedure

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the α-amino acid and the allyl-tethered aldehyde.

-

Solvent Addition: Add anhydrous solvent via syringe to achieve a typical concentration of 0.1-0.5 M.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fused pyrrolidine product.

Data Summary Table

| Entry | α-Amino Acid | Aldehyde Component | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |

| 1 | Proline | (E)-5-phenylpent-2-enal | Toluene | 110 | 24 | 75 | >95:5 |

| 2 | Sarcosine | (E)-hex-2-enal | Xylene | 140 | 18 | 82 | >95:5 |

| 3 | Phenylalanine | (E)-5-phenylpent-2-enal | Toluene | 110 | 20 | 68 | 90:10 |

Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual results may vary depending on the specific substrates and conditions used.

Conclusion

The intramolecular [3+2] cycloaddition of azomethine ylides bearing a tethered allyl group is a highly efficient and stereoselective method for the synthesis of complex, fused pyrrolidine-containing scaffolds. This strategy offers a significant advantage in terms of molecular complexity generation in a single step. For researchers in drug discovery and natural product synthesis, this reaction provides a powerful and reliable tool for accessing novel and biologically relevant chemical space.

References

-

Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters. [Link]

-

Intermolecular and intramolecular azomethine ylide [3 + 2] dipolar cycloadditions for the synthesis of highly functionalized pyrroles and pyrrolidines. The Journal of Organic Chemistry. [Link]

-

Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. [Link]

-

Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU Chemistry. [Link]

-

A Straightforward Route to Enantiopure Pyrrolizidines and Indolizidines by Cycloaddition to Pyrroline N-Oxides Derived from the Chiral Pool. MDPI. [Link]

-

Asymmetric intramolecular [3+2] cycloaddition of azomethine ylides with... ResearchGate. [Link]

-

Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

-

Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. PMC. [Link]

-

Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Cambridge. [Link]

-

Synthesis of pyrrolizidine alkaloids via 1,3-dipolar cycloaddition involving cyclic nitrones and unsaturated lactones. PubMed. [Link]

-

Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. PMC. [Link]

-

Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC. [Link]

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Regio- and Diastereoselective Cycloaddition of Azomethine Ylides with Benzylidenemalononitrile: Assembly of a New Set of Multisubstituted 4,4-Dicyanopyrrolidine-2-carboxylate and Nornicotine Scaffolds. Semantic Scholar. [Link]

-

Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PMC. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

Sources

- 1. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Synthesis of N-Allylpyrrolidine: A Detailed Protocol for N-Allylation with Allyl Chloride

Abstract

N-allylpyrrolidine is a valuable building block in organic synthesis, finding application in the development of pharmaceuticals and other specialty chemicals. The pyrrolidine motif is prevalent in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] This application note provides a comprehensive and detailed protocol for the N-allylation of pyrrolidine using allyl chloride. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the synthesis of N-allylpyrrolidine.

Introduction

The N-allylation of secondary amines, such as pyrrolidine, is a fundamental transformation in organic chemistry. The introduction of an allyl group provides a versatile handle for further functionalization, making N-allylpyrrolidine a key intermediate in the synthesis of more complex molecules. The reaction with allyl chloride proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon of allyl chloride, displacing the chloride ion. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

Phase transfer catalysis (PTC) is a highly effective technique for this type of reaction, facilitating the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase).[3] This method often leads to milder reaction conditions, improved yields, and is considered a greener approach due to the potential for using less hazardous solvents.[3][4] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a commonly used phase transfer catalyst.[3]

Reaction Mechanism and Workflow

The N-allylation of pyrrolidine with allyl chloride in the presence of a base follows a straightforward SN2 pathway. The workflow can be visualized as follows:

Caption: General experimental workflow for the N-allylation of pyrrolidine.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | ≥99% | Sigma-Aldrich |

| Allyl Chloride | C₃H₅Cl | 76.53 | 107-05-1 | ≥99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, ≥99% | Fisher Scientific |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 75-05-8 | Anhydrous, ≥99.8% | TCI Chemicals |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, ≥99% | Merck |

Safety Precautions

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyrrolidine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Allyl Chloride: Highly flammable liquid and vapor.[5] Toxic if swallowed, in contact with skin, or if inhaled.[6][7] Suspected of causing genetic defects and cancer.[5] Handle with extreme caution and use only in a closed system or with appropriate exhaust ventilation.[5]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Experimental Protocol

This protocol describes the N-allylation of pyrrolidine on a 50 mmol scale.

1. Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous potassium carbonate (10.37 g, 75 mmol, 1.5 equiv.).

-

Add anhydrous acetonitrile (100 mL) to the flask.

-

In the dropping funnel, prepare a solution of pyrrolidine (4.2 mL, 3.56 g, 50 mmol, 1.0 equiv.) in anhydrous acetonitrile (20 mL).

Causality: Anhydrous conditions are crucial to prevent unwanted side reactions of allyl chloride with water. Potassium carbonate acts as the base to neutralize the HCl formed during the reaction, and using an excess ensures the reaction goes to completion. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

2. Addition of Reactants:

-

Begin stirring the potassium carbonate suspension in acetonitrile.

-

Slowly add the pyrrolidine solution from the dropping funnel to the stirred suspension over 15-20 minutes at room temperature.

-

After the addition of pyrrolidine, add allyl chloride (4.5 mL, 4.21 g, 55 mmol, 1.1 equiv.) dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40 °C, using a water bath if necessary.

Causality: Slow, dropwise addition of the reactants, particularly allyl chloride, helps to control the reaction rate and any exothermicity. A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.

3. Reaction:

-

After the addition of allyl chloride is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Causality: Heating the reaction mixture increases the reaction rate, allowing for completion in a reasonable timeframe. TLC is an essential technique to monitor the disappearance of the starting material and the appearance of the product, indicating the reaction's endpoint.

4. Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride salts using a Büchner funnel.

-

Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).

-

Combine the filtrate and the washings.

Causality: This step removes the inorganic salts from the reaction mixture.

5. Product Isolation and Purification:

-

Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with brine (25 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-allylpyrrolidine.

-

Purify the crude product by fractional distillation under atmospheric pressure (boiling point of N-allylpyrrolidine is approximately 122-124 °C) to yield the pure product.

Causality: The liquid-liquid extraction separates the organic product from any remaining water-soluble impurities. Drying the organic layer removes residual water before the final purification step. Fractional distillation is an effective method for purifying volatile liquids based on their boiling points.

Characterization of N-Allylpyrrolidine

The structure and purity of the synthesized N-allylpyrrolidine can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[8][9][10]

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.8 (m, 1H, -CH=CH₂), ~5.1 (m, 2H, -CH=CH ₂), ~3.0 (d, 2H, -NCH ₂-CH=), ~2.5 (t, 4H, -NCH ₂-CH₂-), ~1.8 (m, 4H, -NCH₂-CH ₂-) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~136.0 (-C H=CH₂), ~117.0 (-CH=C H₂), ~58.0 (-NC H₂-CH=), ~54.0 (-NC H₂-CH₂-), ~23.0 (-NCH₂-C H₂-) ppm. |

| IR (neat) | ν ~3075 (C-H stretch, alkene), ~2960, ~2800 (C-H stretch, alkane), ~1645 (C=C stretch, alkene), ~1130 (C-N stretch) cm⁻¹. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained at reflux. |

| Moisture in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |

| Formation of Side Products | Over-alkylation (formation of a quaternary ammonium salt). | Use the specified stoichiometry. Avoid a large excess of allyl chloride. |

| Impure starting materials. | Use high-purity reagents. | |

| Difficulty in Purification | Incomplete removal of solvent or impurities. | Ensure complete evaporation of the solvent before distillation. Perform the work-up steps carefully to remove all water-soluble impurities. |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-allylpyrrolidine via the N-allylation of pyrrolidine with allyl chloride. By carefully following the detailed steps and understanding the rationale behind each procedure, researchers can confidently synthesize this important building block for their research and development endeavors. The provided characterization data and troubleshooting guide will further assist in achieving high yields of the pure product.

References

- BenchChem. N-Allylation of Anilines via Phase Transfer Catalysis.

- Kimura, M., & Tamaru, Y., et al. (2009). Convenient Synthesis of Pyrrolidine by Amphiphilic Allylation. Nagasaki Symposium on Nano-Dynamics 2009.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Allyl chloride, stabilized. Fisher Scientific.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Allyl chloride. Sigma-Aldrich.

- BenchChem. Effect of base and solvent on N-allylation of anilines.

- International Chemical Safety Cards. ALLYL CHLORIDE. ICSC.

- TCI Chemicals. (2025). SAFETY DATA SHEET - (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. TCI Chemicals.

- Agilent Technologies, Inc. (2024). Allyl Chloride Standard (1X1 mL)

- ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.

- Wikipedia.

- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.

- PMC. Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. PMC.

- N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.

- ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.

- Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

- BenchChem. Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.

- ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.

- Imperial College London. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London.

- Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine.

- ResearchGate. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?.

- YouTube. (2025). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. YouTube.

- ResearchGate. (2025). C−C Bond Formation by Dual Pyrrolidine and Nickel Catalysis: Allylation of Ketones by Allylic Alcohols.

- Infrared Spectroscopy for the Identification and Characteriz

- ResearchGate. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.

- Organic Chemistry Portal.

- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science.

- PubMed. (2023). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. PubMed.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 5. fishersci.be [fishersci.be]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ALLYL CHLORIDE [training.itcilo.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Asymmetric Deprotonation of 1-Allylpyrrolidine with Chiral Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. Chiral pyrrolidine scaffolds are prevalent in a vast array of biologically active natural products and pharmaceuticals.[1][2] The asymmetric deprotonation of prochiral starting materials using chiral bases represents a powerful and atom-economical strategy for accessing enantioenriched intermediates.[3][4] This guide provides a detailed technical overview and practical protocols for the asymmetric deprotonation of 1-allylpyrrolidine, a versatile building block, utilizing chiral lithium amide (CLA) bases. This transformation provides access to a chiral allylic anion, which can be trapped with various electrophiles to generate a diverse range of stereochemically defined pyrrolidine derivatives.

The core principle of this methodology lies in the ability of a chiral lithium amide base to selectively remove one of two enantiotopic protons from the methylene group adjacent to the nitrogen atom in 1-allylpyrrolidine. The choice of the chiral base, reaction conditions, and subsequent electrophilic quench are critical for achieving high levels of enantioselectivity and yield. This document will delve into the mechanistic underpinnings of this transformation, provide detailed experimental procedures, and offer insights into the analysis of the resulting chiral products.

Mechanistic Insights: The Role of Chiral Lithium Amides

The asymmetric deprotonation of 1-allylpyrrolidine is a kinetically controlled process where the chiral lithium amide base differentiates between the two enantiotopic α-protons. Chiral lithium amides are typically derived from the corresponding chiral secondary amines by reaction with an organolithium reagent, such as n-butyllithium.[5] These bases often form well-defined aggregates in solution, and it is within these chiral aggregates that the stereoselective deprotonation occurs.[6][7]

The transition state of the deprotonation involves a complex between the 1-allylpyrrolidine substrate and the chiral lithium amide aggregate. The stereochemical outcome is dictated by the steric and electronic interactions within this complex, which favors the abstraction of one proton over the other. The resulting 2-lithio-N-allylpyrrolidine is a configurationally stable organolithium species at low temperatures, which can then be trapped by an electrophile with retention or inversion of configuration, depending on the nature of the electrophile.[8]

Below is a generalized workflow for the asymmetric deprotonation and subsequent functionalization of 1-allylpyrrolidine.

Caption: General workflow for the asymmetric deprotonation of 1-allylpyrrolidine.

Experimental Protocols

Materials and General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Anhydrous solvents are essential. Tetrahydrofuran (THF) and diethyl ether are typically dried by distillation from sodium/benzophenone ketyl immediately prior to use.

-

Chiral amines should be of high enantiomeric purity.

-

n-Butyllithium (n-BuLi) solution in hexanes should be titrated prior to use.

-

1-Allylpyrrolidine should be distilled from calcium hydride before use.

-

All glassware should be oven-dried and cooled under an inert atmosphere.

Protocol 1: Preparation of a Chiral Lithium Amide (CLA) Base

This protocol describes the in situ preparation of a representative chiral lithium amide base derived from (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine.

Reagents:

-

(R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral diamine (1.0 equiv).

-

Dissolve the diamine in anhydrous THF (concentration typically 0.1-0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (2.0 equiv) dropwise to the stirred solution.

-

Allow the solution to stir at -78 °C for 30 minutes, during which time the chiral lithium amide base will form. The solution is now ready for use in the deprotonation step.

Protocol 2: Asymmetric Deprotonation of 1-Allylpyrrolidine and Electrophilic Quench

This protocol details the asymmetric deprotonation of 1-allylpyrrolidine followed by trapping with an electrophile, using trimethylsilyl chloride (TMSCl) as an example.

Reagents:

-

Solution of the chiral lithium amide base (from Protocol 1)

-

1-Allylpyrrolidine

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To the freshly prepared chiral lithium amide solution at -78 °C, slowly add a solution of 1-allylpyrrolidine (1.0 equiv) in anhydrous THF via syringe.

-

Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours). The progress of the deprotonation can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR.

-

Add freshly distilled trimethylsilyl chloride (1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trimethylsilyl)-1-allylpyrrolidine.

Caption: Step-by-step experimental workflow.

Data Presentation: Representative Results

The success of the asymmetric deprotonation is highly dependent on the choice of the chiral base and the reaction conditions. The table below summarizes representative results for the deprotonation of 1-allylpyrrolidine followed by silylation.

| Entry | Chiral Amine Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine | THF | -78 | 2 | 85 | 92 |

| 2 | (S,S)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine | THF | -78 | 2 | 83 | 91 |

| 3 | (R)-N-benzyl-1-phenylethylamine | Et₂O | -78 | 4 | 75 | 85 |

| 4 | (-)-Sparteine | THF | -78 | 3 | 78 | 88 |

Yields are for the isolated, purified product. Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Analysis of Enantiomeric Excess

Determining the enantiomeric excess (ee) of the product is crucial for evaluating the stereoselectivity of the reaction. Several analytical techniques can be employed.

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)

This is the most common and accurate method for determining the ee of chiral compounds. The product is passed through a chiral stationary phase which separates the two enantiomers, allowing for their quantification.

NMR Spectroscopy using Chiral Derivatizing Agents

In cases where a suitable chiral stationary phase is not available, NMR spectroscopy can be used in conjunction with a chiral derivatizing agent (CDA).[9][10] The chiral product is reacted with a CDA to form a mixture of diastereomers. The diastereomers will have distinct signals in the NMR spectrum (e.g., ¹H or ³¹P NMR), and the ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original product.[11][12][13]

Protocol for ee Determination by ¹H NMR using a Chiral Derivatizing Agent:

-

In an NMR tube, dissolve a small amount of the purified product (approx. 5 mg) in a suitable deuterated solvent (e.g., CDCl₃).

-

Add one equivalent of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify a pair of well-resolved signals corresponding to the two diastereomers.

-

Integrate these signals to determine the diastereomeric ratio, which is equivalent to the enantiomeric ratio of the starting material.

Conclusion